Allyl diethylphosphonoacetate
Overview
Description
Synthesis Analysis
The synthesis of allyl diethylphosphonoacetate and its derivatives involves various catalytic and organocatalytic methods. One notable method is the Pd-catalyzed asymmetric allylic alkylation of ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, producing α-fluorophosphonates with high selectivity (Huang et al., 2014). Another method involves phosphine-catalyzed allylic substitution, generating N-protected β-amino phosphonic acid esters with exceptional regiospecificity (Park et al., 2006).
Molecular Structure Analysis
The molecular structure of allyl diethylphosphonoacetate is characterized by its allyl group and diethylphosphonoacetate moiety. This structure is pivotal for its reactivity and the ability to undergo various chemical transformations. Detailed molecular structure analysis can be achieved through techniques such as NMR spectroscopy, providing insight into the compound's configuration and electronic environment.
Chemical Reactions and Properties
Allyl diethylphosphonoacetate participates in a wide range of chemical reactions, including sigmatropic rearrangements, allylic substitutions, and copolymerizations. For example, the sigmatropic [2,3]-Wittig rearrangement of α-allylic-heterosubstituted methylphosphonates demonstrates its capability to form rearranged phosphonates under specific conditions (Gulea-Purcarescu et al., 1996).
Physical Properties Analysis
The physical properties of allyl diethylphosphonoacetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various reactions. These properties depend on the compound's molecular structure and dictate its phase behavior and compatibility with solvents and reagents.
Chemical Properties Analysis
The chemical properties of allyl diethylphosphonoacetate, including its reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. Its ability to undergo reactions with high regio- and stereoselectivity makes it a valuable tool in the synthesis of complex organic molecules with precise structural requirements.
Scientific Research Applications
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Horner-Wadsworth-Emmons reaction
- Application : The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and is used to prepare α,β-unsaturated esters .
- Method : Allyl diethylphosphonoacetate is used as a reactant in the HWE reaction .
- Results : The HWE reaction typically results in the formation of E-alkenes .
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Preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes
- Application : Allyl diethylphosphonoacetate is used in the preparation of phosphonate-functionalized cyclopentenones .
- Method : The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone .
- Results : The result is a phosphonate-functionalized cyclopentenone .
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Preparation of salicylihalamide analog saliphenylhalamide as potential vacuolar ATPase inhibitors and anticancer agents
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Solid-phase synthesis of olefin-containing peptides via Horner-Emmons reaction as inhibitors of HTLV-1 protease
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Synthesis of fluorescent poly (aromatic amide) dendrimers
- Application : Allyl diethylphosphonoacetate is used in the synthesis of fluorescent poly (aromatic amide) dendrimers .
- Method : The exact method of synthesis is not specified in the sources .
- Results : The resulting dendrimers are fluorescent, indicating potential applications in sensing and imaging .
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Polyvinylphosphonates for biomedical applications
- Application : Allyl diethylphosphonoacetate is used in the synthesis of polyvinylphosphonates, which are promising candidates for biomedical applications .
- Method : The polymers are synthesized via polymer-analogous transformations .
- Results : The resulting polyvinylphosphonates exhibit a tunable lower critical solution temperature, high biocompatibility, and a broad foundation for post-synthetic modifications .
-
Synthesis of Fluorescent Poly(Aromatic Amide) Dendrimers
- Application : Allyl diethylphosphonoacetate is used in the synthesis of fluorescent poly (aromatic amide) dendrimers .
- Method : The exact method of synthesis is not specified in the sources .
- Results : The resulting dendrimers are fluorescent, indicating potential applications in sensing and imaging .
-
Polyvinylphosphonates for Biomedical Applications
- Application : Allyl diethylphosphonoacetate is used in the synthesis of polyvinylphosphonates, which are promising candidates for biomedical applications .
- Method : The polymers are synthesized via polymer-analogous transformations .
- Results : The resulting polyvinylphosphonates exhibit a tunable lower critical solution temperature, high biocompatibility, and a broad foundation for post-synthetic modifications .
Safety And Hazards
Future Directions
While specific future directions for Allyl diethylphosphonoacetate were not found in the search results, it is worth noting that untargeted metabolomics studies and further validation studies should be performed to discover more reliable Biomarkers of Food Intake (BFIs) for individual Allium vegetables and the whole food group .
properties
IUPAC Name |
prop-2-enyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAMOPIWNLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404519 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl diethylphosphonoacetate | |
CAS RN |
113187-28-3 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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